molecular formula C12H10N2O2 B084066 2-Hydroxy-N-2-pyridinylbenzamide CAS No. 13563-04-7

2-Hydroxy-N-2-pyridinylbenzamide

Cat. No. B084066
CAS RN: 13563-04-7
M. Wt: 214.22 g/mol
InChI Key: RAEVIQJZJBWVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Hydroxy-N-2-pyridinylbenzamide involves complex reactions that yield diverse products. For instance, the photochemical behavior of 2-halo-N-pyridinylbenzamide has been studied, showing that photocyclization reactions of 2-chloro-N-pyridinylbenzamides afford benzo[c]naphthyridinones in high yield. This process is influenced by oxygen and triplet sensitizers, suggesting an intricate mechanism involving radical intermediates (Park et al., 2001). Additionally, the regioselective synthesis of 3-(2-hydroxyphenyl)pyridines through reactions of pyridine N-oxides with silylaryl triflates demonstrates another route to structurally related compounds, emphasizing the versatility of synthetic strategies for such molecules (Raminelli, Liu, & Larock, 2006).

Scientific Research Applications

Chemistry and Biological Importance of Pyridine Derivatives

Pyridine derivatives, including compounds like 2-Hydroxy-N-2-pyridinylbenzamide, have been extensively studied for their diverse chemical and biological properties. These compounds are crucial in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, antifungal, and antioxidant effects. The structural versatility of pyridine derivatives allows for significant interactions with biological targets, making them essential for drug development and other therapeutic applications. The review by Altaf et al. (2015) emphasizes the medicinal importance of pyridine derivatives, highlighting their applications across various fields due to their potent biological activities and significant role in chemosensing applications. These derivatives' ability to act as chemosensors underscores their importance in analytical chemistry, offering potential for detecting various species in environmental, agricultural, and biological samples (Altaf, Shahzad, Gul, Rasool, Badshah, Lal, & Khan, 2015).

Advancements in Pyridine-Based Cu(II) Complexes for Anticancer Applications

Recent studies have focused on the synthesis and therapeutic potential of pyridine-based Cu(II) complexes as potent anticancer agents. These complexes have demonstrated significant anticancer potency against various cancer cell lines. The research conducted by Alshamrani (2023) reviews the actions of Cu(II) complexes of pyridine derivatives, suggesting a promising future for these compounds as potential anticancer agents. Their high affinity for Cu(II) ions, leading to stable complexes, may offer enhanced effects compared to pyridine alone, highlighting the potential of these complexes in cancer therapy (Alshamrani, 2023).

Corrosion Inhibition by Quinoline and Its Derivatives

Quinoline derivatives, which share structural similarities with pyridine compounds, have been recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion, forming stable chelating complexes with surface metallic atoms. Verma, Quraishi, and Ebenso (2020) provide an extensive review of quinoline-based compounds as anticorrosive materials, detailing their effectiveness and potential applications in protecting metals against corrosion. This underscores the versatility of pyridine and quinoline derivatives in both biomedical and industrial applications (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

2-hydroxy-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-10-6-2-1-5-9(10)12(16)14-11-7-3-4-8-13-11/h1-8,15H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEVIQJZJBWVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159481
Record name Benzamide, 2-hydroxy-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13563-04-7
Record name 2-Hydroxy-N-2-pyridinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13563-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-hydroxy-N-2-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013563047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 2-hydroxy-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.